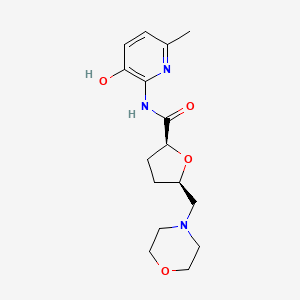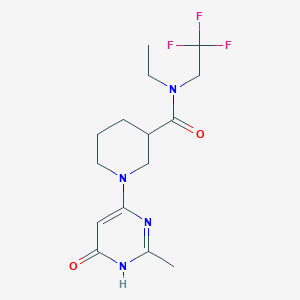![molecular formula C11H20N2O2 B7417279 N-[(1S,2R)-2-acetamidocycloheptyl]acetamide](/img/structure/B7417279.png)
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide is a chiral compound with potential applications in various scientific fields. Its structure consists of a cycloheptyl ring with an acetamido group attached to the second carbon, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-acetamidocycloheptyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with cycloheptanone, which undergoes a series of reactions to introduce the acetamido group.
Amidation: The key step involves the amidation of the cycloheptanone derivative using acetic anhydride and an appropriate amine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its chiral nature.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1S,2R)-2-acetamidocycloheptyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-[(1S,2R)-2-phenylcyclopropyl]acetamide: This compound has a similar structure but with a phenyl group instead of a cycloheptyl ring.
N-[(1S,2R)-2-hydroxycyclohexyl]acetamide: This compound features a hydroxy group on a cyclohexyl ring.
Uniqueness
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide is unique due to its cycloheptyl ring, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)12-10-6-4-3-5-7-11(10)13-9(2)15/h10-11H,3-7H2,1-2H3,(H,12,14)(H,13,15)/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNJSPUYQVQHDG-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCCC1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCCC[C@@H]1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]oxan-4-ol](/img/structure/B7417196.png)
![N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7417200.png)
![4-[[(7-Methoxyquinolin-2-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7417207.png)
![2-[(3-Bromo-2-methylpyridin-4-yl)amino]propane-1,3-diol](/img/structure/B7417214.png)
![2-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3-methyl-4-oxo-2H-quinazolin-1-yl]-N-methylacetamide](/img/structure/B7417219.png)


![(3R,4S)-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3,4-diol](/img/structure/B7417238.png)

![8-methyl-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propan-2-yl]indolizine-2-carboxamide](/img/structure/B7417256.png)
![(3aS,6aR)-1-[1-[2-(4-methoxyphenyl)ethyl]tetrazol-5-yl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole](/img/structure/B7417257.png)
![2-Methyl-6-[1-[1-(2-thiophen-2-ylethyl)tetrazol-5-yl]pyrrolidin-2-yl]pyridine](/img/structure/B7417258.png)
![4-[4-(Cyclohex-2-en-1-ylamino)piperidin-1-yl]butanoic acid](/img/structure/B7417282.png)
![4-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]-1H-pyrimidin-6-one](/img/structure/B7417294.png)
